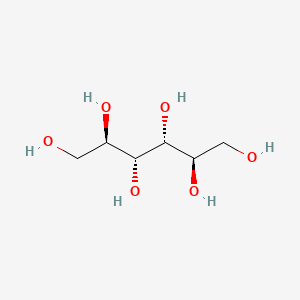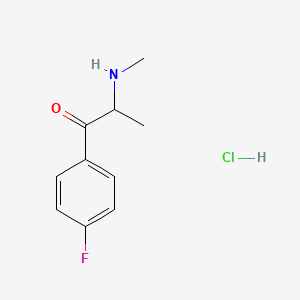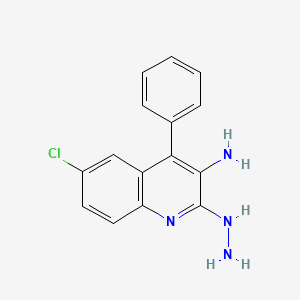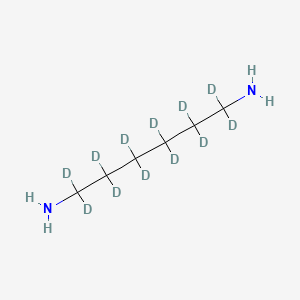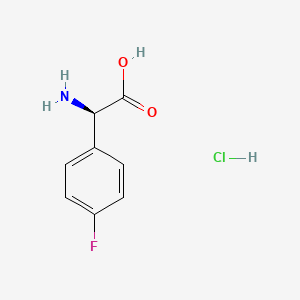
AM694 4-iodo isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AM694 4-iodo isomer is a potent synthetic cannabinoid (CB) with K i values of 0.08 and 1.44 nM for the CB 1 and CB 2 receptors, respectively . It is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its affinity for CB 1 and CB 2 receptors has not been determined .
Molecular Structure Analysis
This compound is an analog of AM694 which contains a 4-iodophenyl group linked by methanone to the indole base . Its molecular formula is C20H19FINO .
Applications De Recherche Scientifique
Molecular Structure Studies : Research by Penney and Sheldrick (1971) explored the molecular structure of a new isomer of P4S3I2, β-P4S3I2, and discussed its properties, including its molecular structure derived from P4S3 by the addition of iodine across a P–P bond (Penney & Sheldrick, 1971).
Nucleoside Antibiotic Synthesis : Jenkins, Verheyden, and Moffatt (1976) described the synthesis of the nucleoside antibiotic nucleocidin, involving the addition of iodine fluoride to certain compounds, demonstrating the role of iodine in synthesizing medically relevant compounds (Jenkins, Verheyden & Moffatt, 1976).
Fluorescent Switches : Golovkova, Kozlov, and Neckers (2005) synthesized photochromic dithienylethene moieties covalently attached to fluorescent iodo-BODIPY, demonstrating the application of iodine isomers in developing light-responsive materials (Golovkova, Kozlov & Neckers, 2005).
Heterofullerenes Research : A study by Chen et al. (1999) on C68X2 (X = N, B) heterofullerenes involved theoretical investigations of isomers, highlighting the significance of iodine isomers in understanding molecular structures and properties of complex organic compounds (Chen et al., 1999).
Photolysis of Iodoform : El-Khoury et al. (2009) studied the photolysis of iodoform in methanol, revealing insights into the behavior of iodine-containing compounds under UV light and their interaction with solvents (El-Khoury et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
AM694 4-iodo isomer is a potent synthetic cannabinoid . It primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by binding to them. It has Ki values of 0.08 and 1.44 nM for the CB1 and CB2 receptors , respectively . This indicates a high affinity for these receptors, suggesting that the compound can effectively bind to and activate them.
Analyse Biochimique
Biochemical Properties
AM694 4-iodo isomer has K i values of 0.08 and 1.44 nM for the CB 1 and CB 2 receptors, respectively . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully determined .
Cellular Effects
As a synthetic cannabinoid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to CB 1 and CB 2 receptors , but the specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet fully determined .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, are not yet fully known .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models, including any threshold effects and toxic or adverse effects at high doses, are not yet fully known .
Metabolic Pathways
The metabolic pathways of this compound, including any enzymes or cofactors it interacts with and any effects on metabolic flux or metabolite levels, are not yet fully known . Some pathways of metabolism include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with and any effects on its localization or accumulation, are not yet fully known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet fully known .
Disclaimer: : The information provided here is based on the current scientific understanding and should not be used for any illegal activities. The use of this compound is not approved for human or veterinary use .
Propriétés
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNGBBXXDDHBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017330 |
Source


|
| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427325-92-5 |
Source


|
| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

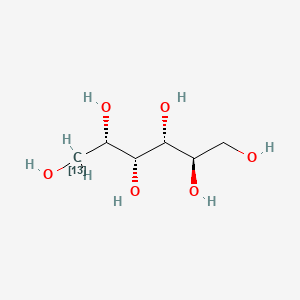

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)
